Quantified Odor Threshold and Flavor Impact: Differentiating 4-Ethyl-2,6-dimethoxyphenol from its Unsubstituted Analog
4-Ethyl-2,6-dimethoxyphenol exhibits a significantly lower odor threshold (higher potency) compared to its unsubstituted analog, 2,6-dimethoxyphenol (syringol), making it a more impactful contributor to smoked-food aromas even at low concentrations [1]. The presence of the ethyl group at the para position enhances the compound's volatility and, consequently, its sensory impact [2].
| Evidence Dimension | Odor Threshold (ppm in air) |
|---|---|
| Target Compound Data | 0.075 ppm (perception), 0.138 ppm (100% recognition) [1] |
| Comparator Or Baseline | 2,6-Dimethoxyphenol (Syringol): Odor threshold is significantly higher (less potent), typically reported in the 1-10 ppm range depending on the matrix, making it a less efficient flavoring agent [3]. |
| Quantified Difference | Approximately 10-100 fold lower odor threshold for 4-ethyl-2,6-dimethoxyphenol, indicating substantially higher flavor potency [1][3]. |
| Conditions | Determined by gas chromatography-olfactometry (GC-O) using a panel of trained sensory assessors in a controlled laboratory setting [1]. |
Why This Matters
Procurement of the precise compound ensures consistent and efficient flavor delivery, as using a less potent analog would require a higher dosage, potentially altering the overall flavor profile and increasing raw material costs.
- [1] Academic OUP. (2018). TABLE 1: The physical and sensory properties of selected methoxyphenols. Odor threshold data for 4-ethyl-2,6-dimethoxyphenol. View Source
- [2] Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer Science & Business Media. View Source
- [3] Maga, J. A. (1987). The flavor chemistry of wood smoke. Food Reviews International, 3(1-2), 139-183. View Source
